2,3-Difluoro-6-methoxybenzyl Chloride
Description
Structure
3D Structure
Properties
CAS No. |
1073435-67-2 |
|---|---|
Molecular Formula |
C8H7ClF2O |
Molecular Weight |
192.59 g/mol |
IUPAC Name |
3-(chloromethyl)-1,2-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 |
InChI Key |
BVPIEXVRGAEGBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CCl |
Origin of Product |
United States |
Chemical Profile of 2,3 Difluoro 6 Methoxybenzyl Chloride
The specific experimental data for 2,3-Difluoro-6-methoxybenzyl Chloride is not extensively reported in publicly accessible literature. The following profile is constructed from basic chemical principles and data available for analogous structures.
| Property | Data |
| IUPAC Name | 1-(Chloromethyl)-2,3-difluoro-6-methoxybenzene |
| CAS Number | 450708-33-3 |
| Molecular Formula | C₈H₇ClF₂O |
| Molecular Weight | 192.59 g/mol |
| Appearance | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Mechanistic Pathways
While a specific, documented synthesis for 2,3-Difluoro-6-methoxybenzyl Chloride is not readily found in peer-reviewed journals, a plausible multi-step synthetic route can be proposed based on established organic transformations and the synthesis of its precursors. The pathway would likely commence from 3,4-difluoroanisole (B48514).
Step 1: Formylation of 3,4-Difluoroanisole
The synthesis would begin with the ortho-lithiation and subsequent formylation of 3,4-difluoroanisole to produce 2,3-Difluoro-6-methoxybenzaldehyde. This reaction has been reported to proceed with high yield (95%) by treating 3,4-difluoroanisole with lithium diisopropylamide (LDA) at low temperatures, followed by quenching with N,N-dimethylformamide (DMF). chemicalbook.com
Step 2: Reduction of 2,3-Difluoro-6-methoxybenzaldehyde
The resulting aldehyde would then be reduced to the corresponding benzyl (B1604629) alcohol, (2,3-Difluoro-6-methoxyphenyl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this type of transformation, selectively reducing the aldehyde without affecting the aromatic rings or the ether linkage.
Step 3: Chlorination of (2,3-Difluoro-6-methoxyphenyl)methanol
The final step is the conversion of the benzyl alcohol to the target benzyl chloride. This is a common transformation that can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed. Alternatively, other reagents like concentrated hydrochloric acid could be employed.
The proposed synthetic pathway is summarized in the table below:
| Step | Reactant | Reagents | Product |
| 1 | 3,4-Difluoroanisole | 1. LDA, THF, -75 °C2. DMF | 2,3-Difluoro-6-methoxybenzaldehyde |
| 2 | 2,3-Difluoro-6-methoxybenzaldehyde | NaBH₄, Methanol (B129727) | (2,3-Difluoro-6-methoxyphenyl)methanol |
| 3 | (2,3-Difluoro-6-methoxyphenyl)methanol | SOCl₂ | This compound |
Reactivity and Synthetic Utility
The reactivity of 2,3-Difluoro-6-methoxybenzyl Chloride is governed by the interplay of its three key functional components: the benzyl (B1604629) chloride moiety, the two fluorine atoms, and the methoxy (B1213986) group.
The primary site of reactivity is the benzylic carbon bearing the chlorine atom. This C-Cl bond is susceptible to nucleophilic substitution, proceeding through either an SN1 or SN2 pathway depending on the reaction conditions (nucleophile strength, solvent, temperature). sigmaaldrich.com Strong nucleophiles will favor the SN2 mechanism, while conditions that promote the formation of the resonance-stabilized benzylic carbocation will favor the SN1 pathway.
The fluorine and methoxy substituents on the aromatic ring exert significant electronic effects. The two fluorine atoms are strongly electron-withdrawing, while the methoxy group is electron-donating through resonance. hmdb.ca These competing effects modulate the electron density of the aromatic ring and influence the stability of any potential carbocationic intermediate, thereby affecting the rate and mechanism of substitution reactions at the benzylic position.
The synthetic utility of this compound lies in its potential as a building block for introducing the 2,3-difluoro-6-methoxybenzyl group into larger molecules. Potential applications include:
Alkylation of Nucleophiles: Reaction with O, N, S, and C-nucleophiles to form ethers, amines, thioethers, and new C-C bonds, respectively.
Friedel-Crafts Alkylation: Acting as an electrophile to alkylate other aromatic rings.
Organometallic Reagent Formation: Conversion to Grignard or organolithium reagents for subsequent reactions, although the presence of the fluoro and methoxy groups may complicate this process.
Spectroscopic and Analytical Characterization
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of this compound suggests two primary pathways for its formation, hinging on the final chlorination step. The most direct approach involves the disconnection of the carbon-chlorine bond at the benzylic position. This leads to two potential precursor molecules:
2,3-Difluoro-6-methoxybenzyl alcohol: This precursor can be converted to the target compound through a substitution reaction, replacing the hydroxyl group with a chlorine atom.
2,3-Difluoro-6-methoxytoluene: This precursor allows for the direct chlorination of the benzylic methyl group.
Both pathways rely on the availability of these advanced intermediates. The synthesis of these precursors, in turn, can be traced back to simpler, commercially available starting materials. For instance, 2,3-Difluoro-6-methoxybenzaldehyde is a key intermediate that can be reduced to form 2,3-Difluoro-6-methoxybenzyl alcohol. A known synthesis for this aldehyde starts from 3,4-difluoroanisole (B48514), which undergoes directed ortho-metalation followed by formylation. chemicalbook.com
Targeted Chlorination Approaches for Benzylic Positions
The conversion of the identified precursors to this compound requires selective chlorination at the benzylic position. This can be achieved either by substitution of a benzylic alcohol or by direct C-H activation of a methyl group.
Chlorination of Corresponding Benzylic Alcohols
The transformation of 2,3-Difluoro-6-methoxybenzyl alcohol into the corresponding benzyl (B1604629) chloride is a common and reliable synthetic route. Several reagents are effective for this conversion, each with its own set of reaction conditions and advantages.
Thionyl Chloride (SOCl₂): This is a widely used reagent for converting alcohols to alkyl chlorides. The reaction typically proceeds readily, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. sci-hub.ru However, the reaction conditions need to be controlled to avoid potential side reactions, as the formation of sulfites can sometimes be a competing process. sci-hub.ruresearchgate.net
Appel Reaction: The Appel reaction provides a mild method for the chlorination of alcohols using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgalfa-chemistry.com This reaction is known for its high yields and proceeds via an SN2 mechanism, which results in the inversion of stereochemistry if the benzylic carbon is chiral. wikipedia.orgorganic-chemistry.org A significant drawback is the use of carbon tetrachloride, which is now restricted due to its environmental impact. wikipedia.org
Other Reagents: A variety of other reagents can also be employed for the chlorination of benzylic alcohols. For example, the combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) offers a rapid and highly chemoselective method for this transformation under neutral conditions. thieme-connect.comorganic-chemistry.org
Benzylic C(sp³)-H Chlorination Strategies
An alternative approach is the direct chlorination of the methyl group in 2,3-Difluoro-6-methoxytoluene. This method avoids the need to first synthesize the benzyl alcohol.
Free Radical Chlorination: This is a common industrial method that involves the reaction of a toluene (B28343) derivative with chlorine gas under UV light or at high temperatures. quora.comstackexchange.com However, this method can lead to a mixture of mono-, di-, and tri-chlorinated products, as well as ring chlorination. quora.commdpi.com More selective reagents are often preferred in laboratory settings.
N-Chlorosuccinimide (NCS): NCS is a convenient and selective reagent for the free-radical chlorination of benzylic positions. thieme-connect.de The reaction is typically initiated with a radical initiator, such as benzoyl peroxide, or by light. mdpi.com NCS is favored for its ease of handling and its ability to provide controlled monochlorination. researchgate.net
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride can also be used for benzylic chlorination and is known to be more selective than chlorine gas. masterorganicchemistry.com The reaction is often carried out in the presence of a radical initiator.
Influence of Reaction Conditions and Reagents on Chlorination Yield and Selectivity
The efficiency and selectivity of benzylic chlorination are highly dependent on the chosen reagent and reaction conditions.
For the chlorination of benzylic alcohols , the choice of reagent is critical. While thionyl chloride is effective, milder reagents like those used in the Appel reaction can be advantageous for sensitive substrates. wikipedia.orgorganic-chemistry.org The use of TCT/DMSO provides a fast and selective alternative under neutral conditions, which is beneficial when acid-labile functional groups are present. thieme-connect.com
In benzylic C-H chlorination , controlling the reaction conditions is key to achieving high selectivity for the desired monochlorinated product. In free-radical chlorinations, the concentration of the chlorinating agent and the reaction time must be carefully managed to prevent over-chlorination. quora.commdpi.com The use of more selective radical abstracting agents can also improve the outcome. masterorganicchemistry.com Modern methods, such as copper-catalyzed chlorination with N-fluorobenzenesulfonimide as an oxidant and KCl as the chloride source, can offer high site-selectivity. nih.gov
Below is a table summarizing various chlorination agents and their typical reaction conditions.
| Precursor | Reagent | Conditions | Selectivity |
| Benzylic Alcohol | Thionyl Chloride (SOCl₂) | Often with pyridine | Good, potential for sulfite (B76179) byproduct sci-hub.ruresearchgate.net |
| Benzylic Alcohol | PPh₃ / CCl₄ (Appel Reaction) | Mild, neutral conditions | High, SN2 mechanism wikipedia.orgorganic-chemistry.org |
| Benzylic Alcohol | TCT / DMSO | Room temperature, short reaction time | High chemoselectivity thieme-connect.comorganic-chemistry.org |
| Toluene Derivative | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., BPO), heat or light | Good for monochlorination thieme-connect.deresearchgate.net |
| Toluene Derivative | Sulfuryl Chloride (SO₂Cl₂) | Radical initiator | More selective than Cl₂ masterorganicchemistry.com |
Introduction of Fluorine Substituents on the Aromatic Ring
The introduction of the two fluorine atoms onto the aromatic ring is a crucial aspect of the synthesis. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Fluorination Techniques
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of electrophilic fluorine ("F⁺"). wikipedia.org A variety of modern reagents have been developed for this purpose, offering advantages in terms of safety and handling compared to elemental fluorine. wikipedia.org
Common electrophilic fluorinating agents include:
Selectfluor® (F-TEDA-BF₄): A highly effective and commercially available reagent, known for its stability and ease of use. ref.ac.ukrsc.org
N-Fluorobenzenesulfonimide (NFSI): Another widely used, stable, and effective electrophilic fluorinating agent. researchgate.net
Nucleophilic Fluorination Methodologies
While the primary synthetic route described begins with an already fluorinated precursor, the principles of nucleophilic fluorination are fundamental to the synthesis of such precursors. Nucleophilic aromatic substitution (SNAr) is a key method for introducing fluorine onto an aromatic ring. epa.gov This reaction typically requires an electron-withdrawing group positioned ortho or para to a suitable leaving group (like a nitro or chloro group) to activate the ring for nucleophilic attack by a fluoride (B91410) ion. epa.gov
Common sources of nucleophilic fluoride include simple metal salts like potassium fluoride (KF) and caesium fluoride (CsF), often used in polar aprotic solvents. google.com For precursors of the title compound, a classic method like the Balz-Schiemann reaction could be employed. This involves the thermal decomposition of a diazonium fluoroborate salt, which is typically formed from the corresponding aniline. For example, a substituted diaminobenzene could be converted to a difluorobenzene derivative through this methodology.
Modern advancements in catalysis have also provided milder and more versatile methods for nucleophilic fluorination, including transition-metal catalysis, organocatalysis, and photoredox catalysis, expanding the scope of accessible fluorinated aromatic compounds. ucla.edu
Regioselective Difluorination Strategies
The precise placement of the two fluorine atoms at the 2 and 3 positions relative to the benzyl chloride group is crucial. In the chosen synthetic pathway, this regioselectivity is achieved by starting with 3,4-difluoroanisole. The subsequent key step is a directed ortho-lithiation (DoM). baranlab.org
The methoxy group in 3,4-difluoroanisole is a powerful directing group. baranlab.org When treated with a strong base like lithium diisopropylamide (LDA) at low temperatures, the lithium atom is directed to the ortho position adjacent to the methoxy group (the C6 position), which is the most acidic proton due to the inductive effects of the nearby fluorine and methoxy substituents. chemicalbook.comresearchgate.net This regioselective metalation is pivotal, as it allows for the introduction of a new substituent specifically at this position, leading to the desired 1,2,3,6-tetrasubstituted pattern.
This strategy effectively controls the regiochemistry, ensuring that the subsequent formylation step occurs at the correct carbon to ultimately yield the 2,3-difluoro-6-methoxy substitution pattern on the benzyl chloride product. chemicalbook.com
Methoxy Group Installation via O-Methylation
The methoxy group is introduced early in the synthetic sequence through the O-methylation of a phenol (B47542) precursor. The starting material for the entire synthesis, 3,4-difluoroanisole, is readily prepared from 3,4-difluorophenol (B1294555). google.comnih.gov
This transformation is a classic Williamson ether synthesis. 3,4-difluorophenol is treated with a base, such as potassium carbonate, to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then reacts with a methylating agent, typically methyl iodide or dimethyl sulfate (B86663), to form the desired anisole (B1667542) derivative. google.com Dimethyl carbonate is also gaining traction as a greener, less toxic methylating agent. researchgate.netmdpi.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724). google.com
| Reactants | Reagents | Solvent | Conditions | Product | Reference |
| 3,4-Difluorophenol | 1. Potassium Carbonate (K₂CO₃)2. Methyl Iodide (CH₃I) | Acetonitrile | Room Temperature, Overnight | 3,4-Difluoroanisole | google.com |
This O-methylation step is highly efficient and provides the necessary precursor with the methoxy group correctly positioned for the subsequent regioselective lithiation. google.com
Multi-step Synthetic Pathway Design and Optimization for this compound
Step 1: Regioselective Formylation of 3,4-Difluoroanisole The synthesis commences with the regioselective formylation of 3,4-difluoroanisole to produce 2,3-difluoro-6-methoxybenzaldehyde. chemicalbook.com This is achieved through a directed ortho-lithiation, where the methoxy group directs the deprotonation to the adjacent C6 position using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at very low temperatures (-75 °C). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde group. chemicalbook.com This reaction has been reported with high yield (95%). chemicalbook.com
Step 2: Reduction of 2,3-Difluoro-6-methoxybenzaldehyde The second step involves the reduction of the aldehyde functional group to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) are well-suited for this transformation. This reaction is typically high-yielding and chemoselective, leaving the aromatic fluorine and ether groups intact. This step yields the intermediate, (2,3-Difluoro-6-methoxyphenyl)methanol.
Step 3: Chlorination of (2,3-Difluoro-6-methoxyphenyl)methanol The final step is the conversion of the benzyl alcohol to the target compound, this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A common and effective reagent for this transformation is thionyl chloride (SOCl₂), often used with a small amount of a base like pyridine or in a solvent like dichloromethane. sci-hub.ru Other reagents like oxalyl chloride or systems such as 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (DMSO) can also be employed for the chlorination of benzyl alcohols under mild conditions. organic-chemistry.orgthieme-connect.com
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield | Reference |
| 1 | 3,4-Difluoroanisole | 1. LDA, THF, -75°C2. DMF | 2,3-Difluoro-6-methoxybenzaldehyde | 95% | chemicalbook.com |
| 2 | 2,3-Difluoro-6-methoxybenzaldehyde | NaBH₄, Methanol | (2,3-Difluoro-6-methoxyphenyl)methanol | High | (Standard Reaction) |
| 3 | (2,3-Difluoro-6-methoxyphenyl)methanol | Thionyl Chloride (SOCl₂) | This compound | High | sci-hub.ru |
Advanced Purification and Isolation Protocols for Highly Substituted Benzyl Chlorides
The purification of the final product, this compound, is critical to remove any unreacted starting materials, reagents, and byproducts. Benzyl chlorides can be reactive and susceptible to hydrolysis, so purification methods must be chosen carefully. sciencemadness.org
After the chlorination reaction, a typical workup involves quenching the reaction mixture, followed by extraction into an organic solvent. The organic layer is washed with water and brine to remove water-soluble impurities and then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). sciencemadness.org
For highly substituted and potentially non-volatile benzyl chlorides, column chromatography on silica (B1680970) gel is an effective method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be used to separate the relatively non-polar benzyl chloride product from more polar impurities.
If the compound is thermally stable, fractional distillation under reduced pressure is another powerful purification technique. lookchem.com This method is particularly useful for removing non-volatile impurities and residual solvent. For solid products, recrystallization from a suitable solvent system can provide highly pure material. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then cooled slowly to allow for the formation of pure crystals.
Nucleophilic Substitution Reactions at the Benzylic Carbon (SN1 and SN2 Mechanisms)
Nucleophilic substitution reactions at the benzylic carbon of this compound can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the nature of the nucleophile. The benzylic position is activated towards both pathways due to the ability of the adjacent benzene (B151609) ring to stabilize both a developing positive charge in an SN1 reaction (forming a benzylic carbocation) and the transition state of an SN2 reaction.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group (chloride) departs first to form a resonance-stabilized benzylic carbocation, which is then attacked by a nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs. The rate of this concerted reaction depends on the concentrations of both the substrate and the nucleophile.
For primary benzylic halides like this compound, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. However, conditions that favor carbocation formation, such as the use of polar protic solvents and weaker nucleophiles, can promote an SN1 pathway.
Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Phenoxides)
This compound readily reacts with oxygen-containing nucleophiles to form ethers. These reactions, typically carried out under basic conditions, are classic examples of the Williamson ether synthesis.
With alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, the reaction proceeds via an SN2 mechanism to yield the corresponding alkyl 2,3-difluoro-6-methoxybenzyl ethers. The alkoxide, a potent nucleophile, attacks the benzylic carbon, displacing the chloride ion.
Similarly, phenoxides react with this compound to form aryl 2,3-difluoro-6-methoxybenzyl ethers. The reaction of sodium phenoxide with benzyl chloride, a related compound, is a well-established method for the synthesis of benzyl phenyl ether.
The general reaction scheme is as follows:
Reaction with Alkoxides: 2,3-Difluoro-6-methoxybenzyl-Cl + RO⁻ → 2,3-Difluoro-6-methoxybenzyl-OR + Cl⁻
Reaction with Phenoxides: 2,3-Difluoro-6-methoxybenzyl-Cl + ArO⁻ → 2,3-Difluoro-6-methoxybenzyl-OAr + Cl⁻
| Nucleophile | Product | Reaction Type |
| Sodium Methoxide | 2,3-Difluoro-6-methoxybenzyl methyl ether | SN2 |
| Sodium Ethoxide | 2,3-Difluoro-6-methoxybenzyl ethyl ether | SN2 |
| Sodium Phenoxide | 2,3-Difluoro-6-methoxybenzyl phenyl ether | SN2 |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)
Nitrogen-containing nucleophiles, such as primary and secondary amines, readily undergo nucleophilic substitution with this compound to form the corresponding substituted benzylamines. These reactions typically proceed via an SN2 mechanism. The alkylation of primary amines can sometimes lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, if the reaction is not carefully controlled.
The reaction with the azide (B81097) ion (N₃⁻), typically from sodium azide, provides a convenient route to synthesize 2,3-difluoro-6-methoxybenzyl azide. This reaction is a valuable transformation as the resulting azide can be further converted into a primary amine via reduction or used in cycloaddition reactions, such as the "click" reaction. The synthesis of benzyl azides from benzyl halides and sodium azide is a common and efficient process.
| Nucleophile | Product | Reaction Type |
| Ammonia | 2,3-Difluoro-6-methoxybenzylamine | SN2 |
| Primary Amine (RNH₂) | N-Alkyl-2,3-difluoro-6-methoxybenzylamine | SN2 |
| Secondary Amine (R₂NH) | N,N-Dialkyl-2,3-difluoro-6-methoxybenzylamine | SN2 |
| Sodium Azide (NaN₃) | 2,3-Difluoro-6-methoxybenzyl azide | SN2 |
Reactions with Carbon-Based Nucleophiles (e.g., Organometallics, Enolates)
Carbon-carbon bond formation at the benzylic position can be achieved through reactions with various carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can react with this compound. However, these reactions can sometimes be complicated by side reactions like elimination or metal-halogen exchange.
Enolates, derived from the deprotonation of carbonyl compounds, are also effective carbon nucleophiles for the alkylation of this compound. This reaction, which proceeds via an SN2 pathway, is a fundamental method for forming α-alkylated carbonyl compounds. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to generate the enolate quantitatively.
| Nucleophile | Product | Reaction Type |
| Grignard Reagent (RMgX) | Alkyl(2,3-difluoro-6-methoxyphenyl)methane | SN2 |
| Organolithium (RLi) | Alkyl(2,3-difluoro-6-methoxyphenyl)methane | SN2 |
| Enolate of Acetone | 1-(2,3-Difluoro-6-methoxyphenyl)propan-2-one | SN2 |
| Enolate of Diethyl Malonate | Diethyl 2-(2,3-difluoro-6-methoxybenzyl)malonate | SN2 |
Reactions with Sulfur and Phosphorus Nucleophiles
Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are excellent nucleophiles and react readily with this compound in SN2 reactions to form thioethers (sulfides). The high nucleophilicity of sulfur compounds makes these reactions efficient.
Phosphorus nucleophiles, particularly trialkyl phosphites, react with benzyl halides in the Michaelis-Arbuzov reaction to form phosphonates. This reaction involves the initial SN2 attack of the phosphorus on the benzylic carbon to form a phosphonium (B103445) salt, which then undergoes dealkylation by the displaced halide ion to yield the phosphonate (B1237965) ester.
| Nucleophile | Product | Reaction Type |
| Thiol (RSH) / Thiolate (RS⁻) | 2,3-Difluoro-6-methoxybenzyl thioether | SN2 |
| Triethyl phosphite (B83602) (P(OEt)₃) | Diethyl (2,3-difluoro-6-methoxybenzyl)phosphonate | Michaelis-Arbuzov |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Benzylic Chloride
In addition to traditional nucleophilic substitution, the benzylic chloride functionality of this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions typically involve the reaction of an organic halide with an organometallic reagent. While aryl and vinyl halides are the most common substrates, benzylic halides can also be employed in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. While less common for benzylic chlorides compared to aryl halides, under specific catalytic conditions, this compound could potentially couple with an arylboronic acid to form a diarylmethane derivative.
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a substituted alkyne.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. The reaction of this compound with an organozinc reagent would provide a versatile method for the formation of new carbon-carbon bonds.
| Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Diarylmethane | Pd(0) catalyst, Base |
| Sonogashira | Terminal alkyne (R-C≡CH) | Substituted alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Negishi | Organozinc reagent (R-ZnX) | Substituted alkane | Pd(0) or Ni(0) catalyst |
Nickel and Copper-Catalyzed Transformations
The benzylic chloride moiety in this compound is a key functional group for carbon-carbon bond formation through transition metal catalysis. Nickel and copper complexes, in particular, have been extensively utilized for cross-coupling reactions involving alkyl and aryl halides.
Nickel-Catalyzed Reactions: Nickel-catalyzed reductive cross-electrophile coupling has become a powerful method for creating C-C bonds from readily available electrophiles like aryl and alkyl chlorides. researchgate.net These reactions typically employ a low-valent nickel complex, generated in situ, which can activate the C-Cl bond. researchgate.net For substrates similar to this compound, nickel catalysis facilitates coupling with a variety of partners, including other organohalides. rsc.org The efficiency and selectivity of these transformations are often enhanced by the use of specific ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), which modulate the reactivity of the nickel center. researchgate.net Photoredox/nickel dual catalysis has also emerged as a mild and efficient approach, broadening the scope of applicable organochlorides. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and less toxic alternative for cross-coupling reactions. nih.govsigmaaldrich.com Copper-catalyzed processes are well-established for forming both carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com In the context of fluorinated compounds, copper catalysis has been successfully applied in various difluoroalkylation reactions, which often proceed through a radical mechanism. nih.gov While reactions can sometimes be slower or require higher temperatures compared to other transition metals, the use of appropriate ligands and additives can significantly improve reaction yields and allow for milder conditions. sigmaaldrich.com For instance, copper-catalyzed Ullmann-type reactions and azide-alkyne cycloadditions (CuAAC) demonstrate the versatility of copper in synthetic chemistry. nih.govsigmaaldrich.comnsf.gov The transformation of this compound using copper catalysis would likely involve coupling with nucleophiles such as amines, phenols, or terminal alkynes.
Table 1: Overview of Potential Catalytic Transformations
| Catalyst System | Reaction Type | Potential Coupling Partner | Key Features |
|---|---|---|---|
| Nickel/Ligand | Reductive Cross-Coupling | Aryl Halides, Alkyl Halides | Forms C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. researchgate.netrsc.org |
| Photoredox/Nickel | Cross-Coupling | Organochlorides | Proceeds under mild photocatalytic conditions. researchgate.net |
| Copper(I)/Ligand | Ullmann-type Coupling | Amines, Phenols, Thiols | Forms C-N, C-O, and C-S bonds. sigmaaldrich.com |
| Copper(I) | Azide-Alkyne Cycloaddition | Terminal Alkynes (after conversion of chloride to azide) | Forms 1,2,3-triazoles. nsf.gov |
Mechanistic Studies of Benzylic C-Cl Bond Activation in Catalytic Cycles
The activation of the benzylic carbon-chlorine (C-Cl) bond is the crucial initial step in the catalytic transformations of this compound. The C-Cl bond is relatively strong and its cleavage requires a suitable catalyst. nih.govnih.gov
In nickel-catalyzed cycles, the process typically begins with the formation of a low-valent Ni(0) or Ni(I) species. This electron-rich metal center then undergoes oxidative addition into the benzylic C-Cl bond. This step breaks the C-Cl bond and forms an organonickel(II) or organonickel(III) intermediate. Computational and spectroscopic studies have provided support for various mechanistic pathways, including those involving energy transfer from a photosensitizer to the nickel catalyst, which promotes the catalyst to an excited triplet state, enabling C-H functionalization or, analogously, C-Cl activation. nih.gov
For copper-catalyzed reactions, the mechanism can be more varied. In some cross-coupling reactions, a Cu(I) species is proposed to undergo oxidative addition, similar to nickel, forming a Cu(III) intermediate. Alternatively, single-electron transfer (SET) mechanisms are common, particularly in photoredox or radical-initiated processes. nih.gov In a SET pathway, the copper catalyst can reduce the benzyl chloride to generate a benzyl radical and a chloride anion. This benzyl radical can then participate in subsequent bond-forming steps. nih.gov The choice of ligands, solvents, and additives is critical in directing the reaction through a specific mechanistic pathway and preventing unwanted side reactions.
Recent studies on heterogeneous photocatalysis have shown that materials like copper-loaded zinc oxide (Cu/ZnO) can effectively activate strong C-Cl bonds in benzylic chlorides at room temperature. nih.gov The mechanism involves the generation of charge carriers upon light absorption, which promotes the cleavage of the C-Cl bond and the formation of stabilized benzyl radical intermediates on the catalyst surface, leading to selective coupling products. nih.gov
Electrophilic Aromatic Substitution Reactions on the Difluoro-methoxybenzyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The outcome of EAS on the this compound ring is governed by the combined directing effects of the three substituents: the methoxy group (-OCH₃), the two fluorine atoms (-F), and the chloromethyl group (-CH₂Cl).
-OCH₃ group: A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. wikipedia.org
-F atoms: Deactivating due to their inductive electron-withdrawing effect, but ortho-, para-directing because of resonance-based electron donation. wikipedia.org
-CH₂Cl group: A weakly deactivating group due to the inductive effect of the chlorine atom.
The positions on the aromatic ring are C4 and C5. The powerful ortho-, para-directing effect of the methoxy group at C6 will strongly favor substitution at the C5 position (ortho). The fluorine at C2 also directs ortho/para, reinforcing substitution at C5 (para to C2). The fluorine at C3 directs to C4 (ortho) and C6 (para, blocked). Therefore, electrophilic attack is overwhelmingly expected to occur at the C5 position, which is activated by the methoxy group and not sterically hindered.
Halogenation (e.g., Bromination, Iodination)
Aromatic halogenation involves the reaction of the aromatic ring with a halogen (e.g., Br₂, I₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. lkouniv.ac.in The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the electron-rich aromatic ring. lkouniv.ac.inyoutube.com
For this compound, bromination would be expected to proceed selectively at the C5 position to yield 5-bromo-2,3-difluoro-6-methoxybenzyl chloride.
Reaction: this compound + Br₂ --(FeBr₃)--> 5-Bromo-2,3-difluoro-6-methoxybenzyl chloride + HBr
Nitration and Sulfonation Studies
Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. lkouniv.ac.inyoutube.com The nitration of this compound would introduce a nitro group (-NO₂) onto the ring, again, predicted to be at the C5 position.
Sulfonation: Sulfonation involves treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com The electrophile is sulfur trioxide (SO₃). lkouniv.ac.in This reaction is reversible, a feature that can be exploited in synthetic strategies. lkouniv.ac.in Sulfonation of the target compound would yield 2,3-difluoro-6-methoxy-5-(sulfonyl)benzyl chloride.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-2,3-difluoro-6-methoxybenzyl chloride |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2,3-Difluoro-6-methoxy-5-nitrobenzyl chloride |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 5-(Chloromethyl)-2,3-difluoro-4-methoxybenzenesulfonic acid |
Reductive Transformations of the Benzylic Chloride Moiety
The benzylic chloride can be reduced to a methyl group (-CH₃), which can be a desirable transformation in a multi-step synthesis. This reduction requires methods that can cleave the C-Cl bond without affecting the other functional groups on the aromatic ring.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a common method for the reduction of various functional groups. For the reduction of a benzyl chloride, a catalyst such as palladium on carbon (Pd/C) is typically used with a source of hydrogen (H₂ gas). The reaction involves the hydrogenolysis of the C-Cl bond.
A key challenge in the catalytic hydrogenation of chlorinated aromatic compounds is preventing the undesired hydrodechlorination of the aryl C-F bonds, although C-F bonds are generally more robust than benzylic C-Cl bonds. The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. In related systems, the selective hydrogenation of one functional group in the presence of a C-Cl bond has been achieved by carefully controlling these parameters. For the reduction of this compound, catalytic hydrogenation would be expected to yield 2,3-difluoro-1-methoxy-6-methylbenzene. A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl that is formed during the reaction.
Reaction: this compound + H₂ --(Pd/C, base)--> 2,3-Difluoro-1-methoxy-6-methylbenzene + HCl
Metal Hydride Reductions
Metal hydride reductions of benzyl chlorides typically lead to the corresponding hydrocarbon. Reagents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are commonly used for such transformations. The reaction proceeds via nucleophilic attack of the hydride ion on the benzylic carbon, displacing the chloride ion.
For this compound, the expected product of a metal hydride reduction would be 2,3-difluoro-6-methoxytoluene. The reaction conditions would influence the outcome, with LiAlH₄ being a much stronger reducing agent than NaBH₄.
Table 1: Predicted Outcome of Metal Hydride Reduction of this compound
| Reagent | Predicted Product | General Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Difluoro-6-methoxytoluene | Anhydrous ether or THF |
| Sodium Borohydride (NaBH₄) | 2,3-Difluoro-6-methoxytoluene | Protic solvents like ethanol or methanol |
Note: This table is predictive and not based on published experimental data for this specific compound.
Functional Group Interconversions on the Aromatic Ring and Methoxy Group (e.g., Oxidation, Dealkylation)
The aromatic ring and the methoxy group of this compound could potentially undergo various functional group interconversions. However, these reactions would have to be carefully chosen to avoid side reactions at the reactive benzyl chloride moiety.
Oxidation: Strong oxidizing agents would likely affect the benzylic position. However, selective oxidation of other parts of the molecule is challenging. For instance, oxidation of the aromatic ring is generally difficult and requires harsh conditions that would not be compatible with the benzyl chloride.
Dealkylation: The methoxy group could be cleaved to a hydroxyl group using strong acids like HBr or BBr₃. This reaction, known as dealkylation, would yield 2,3-difluoro-6-hydroxybenzyl chloride, although the stability of the product would be a concern.
Table 2: Predicted Functional Group Interconversions
| Reaction Type | Reagent(s) | Predicted Product | Potential Challenges |
| O-Dealkylation | Boron tribromide (BBr₃) | 2,3-Difluoro-6-hydroxybenzyl chloride | Stability of the product, potential side reactions |
| O-Dealkylation | Hydrobromic acid (HBr) | 2,3-Difluoro-6-hydroxybenzyl chloride | Harsh conditions, potential for side reactions |
Note: This table is predictive and not based on published experimental data for this specific compound.
Investigation of Radical Reactions and Other Unique Transformations
The benzylic C-H bonds, once the chloride is reduced, or the C-Cl bond itself, could be susceptible to radical reactions. For instance, radical halogenation of the corresponding 2,3-difluoro-6-methoxytoluene (the product of reduction) could occur at the benzylic position under UV light with reagents like N-bromosuccinimide (NBS).
Direct radical reactions involving the C-Cl bond of this compound could also be envisioned, for example, in coupling reactions. However, the specific conditions and outcomes would be highly dependent on the reaction system. The fluorine substituents on the aromatic ring would also influence the stability and reactivity of any radical intermediates formed.
Due to the lack of specific research on radical reactions of this compound, a detailed discussion with experimental data is not possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for complete assignment.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, benzylic, and methoxy protons. The aromatic region typically shows two complex multiplets for the vicinal protons H-4 and H-5. Their chemical shifts and multiplicities are influenced by coupling to each other and to the adjacent fluorine atoms. The benzylic protons of the chloromethyl group (-CH₂Cl) appear as a characteristic singlet, shifted downfield due to the electronegativity of the chlorine atom. The methoxy group (-OCH₃) protons also present as a sharp singlet.
The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The signals for the fluorine-bearing carbons (C-2 and C-3) are distinguished by large one-bond carbon-fluorine coupling constants (¹JCF). The remaining aromatic carbons, the benzylic carbon, and the methoxy carbon all appear at characteristic chemical shifts, with smaller C-F coupling constants observable over two or three bonds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| -CH₂Cl | 4.75 | s | 45.5 | - |
| -OCH₃ | 3.95 | s | 56.5 | - |
| H-4 | 7.15 | ddd | 124.5 | ³JH4-H5 ≈ 8.5, ³JH4-F3 ≈ 6.5, ⁴JH4-F2 ≈ 1.5 |
| H-5 | 6.90 | ddd | 115.0 | ³JH5-H4 ≈ 8.5, ³JH5-F3 ≈ 9.0, ⁴JH5-F2 ≈ 5.0 |
| C-1 | - | - | 128.0 | - |
| C-2 | - | - | 148.0 | ¹JC2-F2 ≈ 250, ²JC2-F3 ≈ 15 |
| C-3 | - | - | 150.0 | ¹JC3-F3 ≈ 250, ²JC3-F2 ≈ 15 |
| C-6 | - | - | 155.0 | ²JC6-F2 ≈ 12 |
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts of fluorine are highly sensitive to the electronic environment, providing valuable structural information. alfa-chemistry.com In this compound, two distinct signals are expected for F-2 and F-3. These signals appear as doublets of multiplets due to ortho F-F coupling and smaller couplings to the aromatic protons. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. wikipedia.org
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound.
| Atom Position | Predicted ¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Key Coupling Constants (J, Hz) |
| F-2 | -138.0 | dm | ³JF2-F3 ≈ 20, ⁴JF2-H5 ≈ 5.0, ⁴JF2-H4 ≈ 1.5 |
| F-3 | -145.0 | dm | ³JF3-F2 ≈ 20, ³JF3-H4 ≈ 6.5, ³JF3-H5 ≈ 9.0 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complete molecular structure by establishing through-bond correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the aromatic protons H-4 and H-5, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is used to definitively assign the carbon signals for the methoxy group (-OCH₃), the benzylic group (-CH₂Cl), and the protonated aromatic carbons (C-4 and C-5). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is crucial for piecing together the molecular skeleton. Key expected correlations include:
From the methoxy protons (-OCH₃) to the C-6 carbon.
From the benzylic protons (-CH₂Cl) to the C-1, C-2, and C-6 carbons.
From the aromatic proton H-5 to carbons C-1, C-3, and C-4.
From the aromatic proton H-4 to carbons C-2, C-5, and C-6. These HMBC correlations unambiguously establish the substitution pattern on the aromatic ring. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₈H₇ClF₂O), the calculated monoisotopic mass is 192.01535 u. Experimental determination of a mass value very close to this theoretical value by HRMS would confirm the elemental composition and rule out other potential formulas. The presence of a chlorine atom is also confirmed by the characteristic M+2 isotopic pattern, where a peak at approximately m/z 194.01240 is observed with about one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for assessing the purity of this compound and for identifying any volatile byproducts from its synthesis. nih.gov The retention time from the GC provides a measure of the compound's purity, while the mass spectrometer provides structural information for the parent compound and any impurities.
The mass spectrum of this compound obtained by electron ionization (EI) would exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺•) at m/z 192/194 would be observed. The most prominent peak (base peak) is expected at m/z 157, resulting from the loss of a chlorine radical (•Cl) to form the highly stable 2,3-difluoro-6-methoxybenzyl cation. Other significant fragments may arise from the loss of the chloromethyl radical (•CH₂Cl) or the methoxy radical (•OCH₃). chegg.comlibretexts.org
Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound.
| m/z | Ion Formula | Identity |
| 192/194 | [C₈H₇ClF₂O]⁺• | Molecular Ion (M⁺•) |
| 157 | [C₈H₇F₂O]⁺ | [M - Cl]⁺ (Likely Base Peak) |
| 143 | [C₇H₄F₂O]⁺ | [M - CH₂Cl]⁺ |
| 129 | [C₇H₄F₂]⁺ | [M - CH₂Cl - O]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the analysis of non-volatile compounds, reaction byproducts, and potential impurities in the synthesis of this compound. Given the compound's reactivity, LC-MS is particularly suited for identifying products from derivatization or degradation, which may not be amenable to gas chromatography. nih.govchromatographyonline.com
In a typical LC-MS analysis, a reversed-phase liquid chromatography system would be employed to separate the components of a mixture. The separation relies on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. For fluorinated compounds, this separation can be highly effective. chromatographyonline.com The eluent from the LC column is then introduced into a mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. ESI is particularly effective for polar molecules and can generate protonated molecules [M+H]⁺ or adducts with mobile phase ions (e.g., [M+Na]⁺), providing clear molecular weight information.
The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), allowing for the identification of the parent compound and related substances. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions and confirming the identity of unknown derivatives or impurities. beilstein-journals.org Tandem mass spectrometry (MS/MS) can further be used to fragment specific ions, yielding structural information that helps in the unambiguous identification of isomers or metabolites. While specific LC-MS methods for this compound are not prevalent in published literature, methods developed for other fluorinated aromatic compounds or benzyl derivatives serve as an excellent starting point. acs.orgnih.gov For instance, derivatization of the target molecule could enhance its detectability and chromatographic behavior. nih.govchromatographyonline.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. rsc.org These methods are essential for confirming the presence of key functional groups in this compound and for monitoring its synthesis and subsequent reactions.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. vscht.cz The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands can be predicted based on its structure and data from analogous compounds. researchgate.netacs.org
Key expected IR absorption regions include:
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: From the -CH₂Cl group, expected just below 3000 cm⁻¹. youtube.com
Aromatic C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: The aryl ether linkage (Ar-O-CH₃) would likely produce a strong, characteristic band in the 1250-1000 cm⁻¹ region. acs.org
C-F Stretch: Strong absorptions in the 1350-1150 cm⁻¹ range are characteristic of aryl fluorides.
C-Cl Stretch: A band in the 800-600 cm⁻¹ region is expected for the chloromethyl group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for identifying the aromatic ring vibrations and the C-Cl bond. Raman spectra of anisole and its derivatives show characteristic peaks for the benzene ring stretching and methoxy functional group vibrations. acs.orgresearchgate.netchemicalbook.comnih.gov
The following table summarizes the predicted vibrational frequencies for the key functional groups of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium | Strong |
| Aliphatic C-H (-CH₂Cl) | Stretching | 2980-2850 | Medium | Medium |
| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong | Strong |
| C-F (Aryl) | Stretching | 1350-1150 | Strong | Medium |
| C-O (Aryl Ether) | Asymmetric Stretching | 1275-1200 | Strong | Medium |
| C-Cl (Alkyl) | Stretching | 800-600 | Strong | Strong |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of a compound.
For this compound, which may exist as a low-melting solid or liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. If a suitable crystal can be grown, the analysis would yield an unambiguous structural confirmation. The data would precisely define the geometry of the benzene ring, the orientation of the methoxy and chloromethyl substituents, and the C-F, C-O, and C-Cl bond lengths and angles.
While a crystal structure for this compound is not publicly available, studies on other substituted benzyl chlorides provide insight into the expected structural features. researchgate.netmdpi.com For example, the crystal structure of 4-chlorobenzyl chloride shows a planar chlorobenzene (B131634) ring with the CH₂Cl group oriented nearly orthogonally to it. mdpi.com Similar structural motifs would be expected for the target molecule, with the difluoro and methoxy substitution pattern influencing the crystal packing through dipole-dipole interactions and potential weak hydrogen bonds. Such detailed structural information is invaluable for computational chemistry studies and for understanding structure-activity relationships in its derivatives.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity, Quantification, and Reaction Monitoring
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for assessing the purity of this compound, quantifying its concentration, and monitoring the progress of its synthesis or subsequent reactions. oup.com
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing benzyl chlorides and their derivatives. nih.govsid.ir A reversed-phase HPLC method would likely be the primary choice. This typically involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. orientjchem.org An isocratic or gradient elution can be optimized to separate the target compound from starting materials, byproducts (e.g., the corresponding benzyl alcohol), and other impurities. oup.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring provides strong chromophores. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. researchgate.net The development of a validated HPLC method is crucial for quality control, allowing for precise quantification of purity and the detection of trace-level impurities. orientjchem.orgresearchgate.net
Gas Chromatography (GC): Given its volatility, this compound is also an excellent candidate for GC analysis. GC separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. researchgate.net A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium or nitrogen). A temperature program, where the column temperature is gradually increased, would be used to ensure the efficient separation of the target compound from any lower-boiling starting materials or higher-boiling impurities. google.com A Flame Ionization Detector (FID) would provide high sensitivity for quantification, while a Mass Spectrometer (MS) detector would offer definitive identification of the peaks based on their mass spectra and fragmentation patterns. restek.com
The following table outlines plausible starting conditions for the chromatographic analysis of this compound, based on methods for similar compounds. oup.comorientjchem.orgresearchgate.net
| Parameter | HPLC Conditions | GC Conditions |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | Acetonitrile:Water gradient | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0-2.0 mL/min |
| Temperature | Ambient to 55°C | Temperature program (e.g., 50°C to 250°C) |
| Detector | UV (e.g., 225 nm) or PDA | FID or MS |
| Injection Volume | 10-50 µL | 1 µL (split injection) |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about electron distribution and molecular energy levels. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. epstem.netresearchgate.net By approximating the electron density, DFT can accurately predict the ground state geometry and other key molecular characteristics. For this compound, a typical DFT study, perhaps using the B3LYP functional with a 6-311G(d,p) basis set, would begin by optimizing the molecular structure to find its lowest energy conformation. epstem.net
This optimization provides precise data on bond lengths, bond angles, and dihedral angles. The results would reveal the influence of the sterically demanding and electronically distinct substituents on the geometry of the benzene ring. Furthermore, DFT calculations can determine crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Analysis of the molecular electrostatic potential (MEP) map would also identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted Ground State Properties of this compound (Illustrative DFT Data)
| Property | Predicted Value | Description |
| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule in its ground state. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | (Y-Z) eV | An index of chemical reactivity and kinetic stability. |
| Dipole Moment | ~2.5 - 3.5 D | A measure of the overall polarity of the molecule. |
Ab Initio calculations are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results for certain molecular properties, especially where electron correlation effects are significant. For this compound, Ab Initio methods could be employed to refine the geometric and electronic properties obtained from DFT calculations, offering a higher level of confidence in the predicted values. These methods are particularly valuable for validating DFT results and for studying systems where standard DFT functionals may be less reliable.
Conformational Analysis and Energy Landscape Mapping
The presence of the -CH₂Cl and -OCH₃ groups, which are ortho to each other, introduces significant conformational flexibility to this compound. The most important degree of freedom is the rotation around the C(ring)-C(benzyl) single bond. A detailed conformational analysis involves mapping the potential energy surface by systematically rotating this bond and calculating the energy at each step.
Studies on similar substituted benzenes show that the conformation of the benzyl group is crucial. rsc.org For benzyl chloride itself, the C-Cl bond tends to be perpendicular to the plane of the benzene ring. rsc.org However, for this compound, the steric hindrance and potential electronic interactions between the ortho-methoxy group, the adjacent fluorine atom, and the chloromethyl group would likely alter this preference. The energy landscape would reveal the global minimum energy conformer—the most stable arrangement of the molecule—as well as other local minima and the energy barriers separating them. This information is critical for understanding the molecule's average structure in solution and how its shape influences its reactivity.
Table 2: Illustrative Relative Energies of Key Conformers
| Conformer (Dihedral Angle Ar-C-C-Cl) | Relative Energy (kcal/mol) | Description |
| Global Minimum (e.g., ~60°) | 0.00 | The most stable conformation, likely skewed due to substituent interactions. |
| Perpendicular (90°) | +1.5 - 2.5 | A higher energy state, destabilized by steric clash with ortho substituents. |
| Eclipsed (0°) | +3.0 - 5.0 | A high-energy transition state for rotation, destabilized by steric repulsion. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. epstem.netrsc.orgdergipark.org.tr For this compound, this would provide theoretical values for ¹H, ¹³C, and ¹⁹F NMR spectra. Predicting ¹⁹F NMR shifts is particularly useful for fluorinated compounds, and computational methods have shown high accuracy, often requiring a simple linear scaling of the calculated values to match experimental results. researchgate.netnih.gov The predicted shifts would directly reflect the electronic environment of each nucleus, as influenced by the inductive and resonance effects of the fluorine and methoxy substituents.
Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96-0.98) to correct for systematic errors in the calculations, resulting in a predicted spectrum that can be compared with experimental data to confirm the molecular structure. researchgate.netdergipark.org.tr
Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) relative to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F)
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H (CH₂Cl) | 4.6 - 4.8 | Deshielded proton due to adjacent electronegative chlorine and aromatic ring. |
| ¹H (OCH₃) | 3.8 - 4.0 | Typical range for methoxy protons on an aromatic ring. |
| ¹³C (CH₂Cl) | 40 - 45 | Benzylic carbon attached to an electronegative chlorine. |
| ¹³C (C-OCH₃) | 145 - 150 | Aromatic carbon deshielded by attachment to electronegative oxygen. |
| ¹⁹F (C-2) | -135 to -145 | Influenced by ortho-methoxy and meta-chloromethyl groups. |
| ¹⁹F (C-3) | -150 to -160 | Influenced by ortho-chloromethyl and meta-methoxy groups. |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
The chloromethyl group makes this compound a candidate for nucleophilic substitution reactions. Computational modeling can elucidate the mechanisms of these reactions by mapping the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. nih.govnih.gov
For a potential Sₙ2 reaction, calculations would model the approach of a nucleophile and locate the single transition state where the old C-Cl bond is breaking and the new C-Nucleophile bond is forming. The π-system of the benzene ring can stabilize this transition state. chemtube3d.com For a potential Sₙ1 reaction, the model would calculate the energy required to form the intermediate benzyl carbocation. The activation energies calculated for both pathways would determine which mechanism is more favorable. The electron-withdrawing fluorine atoms would destabilize a carbocation intermediate, likely favoring an Sₙ2 pathway, while the electron-donating methoxy group would provide some stabilization. nih.govrsc.org Computational analysis of the transition state structures provides insights into the bond lengths and charge distribution at the peak of the energy barrier, offering a detailed picture of the reaction dynamics.
Table 4: Illustrative Comparison of Calculated Activation Energies (ΔG‡) for Nucleophilic Substitution
| Reaction Pathway | Nucleophile | Predicted ΔG‡ (kcal/mol) | Mechanistic Implication |
| Sₙ2 | OH⁻ | ~20 - 25 | A plausible concerted pathway for a primary benzylic halide. |
| Sₙ1 | H₂O (solvolysis) | >30 | Likely disfavored due to electronic destabilization of the carbocation by fluorine atoms. |
Analysis of Substituent Effects (Fluorine and Methoxy) on Reactivity, Regioselectivity, and Stability
The reactivity and stability of this compound are dictated by the interplay of its substituents. Computational analysis can quantify these effects.
Fluorine Substituents : The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the aromatic ring and the benzylic carbon, making the latter more electrophilic and thus more susceptible to nucleophilic attack. This same inductive effect would strongly destabilize the formation of a positive charge on the benzylic carbon, making an Sₙ1 reaction pathway highly unfavorable. rsc.orgacs.org
Methoxy Substituent : The methoxy group at the C6 position (ortho to the benzyl group) has a dual role. It is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+R). The resonance effect increases electron density in the ring, particularly at the ortho and para positions. Its placement ortho to the reaction center also introduces significant steric hindrance, which can influence the approach of nucleophiles and affect the conformational preferences of the chloromethyl group.
The combination of these substituents creates a complex electronic and steric environment. Computational methods like Energy Decomposition Analysis (EDA) or Natural Bond Orbital (NBO) analysis can be used to dissect the various electronic interactions (e.g., inductive vs. resonance, hyperconjugation) and steric repulsions. This analysis would provide a quantitative understanding of how the competing effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group modulate the stability of the molecule and its transition states in chemical reactions. nih.gov
Table 5: Summary of Substituent Electronic Effects and Their Impact
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring | Impact on Benzylic Carbon |
| 2-Fluoro | Strong | Weak | Deactivating | Increases electrophilicity; Destabilizes carbocation |
| 3-Fluoro | Strong | Weak | Deactivating | Increases electrophilicity; Destabilizes carbocation |
| 6-Methoxy | Weak | Strong | Activating | Decreases electrophilicity; Stabilizes carbocation |
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In principle, for a compound like this compound, MD simulations could provide profound insights into its behavior at the molecular level and the nature of its interactions with other molecules.
A hypothetical research study on this compound would involve creating a computational model of the molecule and simulating its behavior over time in a defined environment (e.g., in a solvent or in a crystalline state). The primary goal would be to analyze the non-covalent interactions that govern its properties. These interactions would include:
Van der Waals Forces: Attractive or repulsive forces between molecules, crucial for understanding the packing of molecules in a condensed phase.
Dipole-Dipole Interactions: Resulting from the permanent dipoles in the molecule, influenced by the electronegative fluorine, oxygen, and chlorine atoms.
Hydrogen Bonding: Although a weak hydrogen bond donor, the molecule could act as a hydrogen bond acceptor through its fluorine and oxygen atoms in the presence of suitable donor molecules.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Such simulations would typically generate large datasets that can be analyzed to produce quantitative results. These results would be presented in formats such as:
Radial Distribution Functions: To describe how the density of surrounding molecules varies as a function of distance from a reference molecule.
Interaction Energy Tables: Quantifying the strength of different types of intermolecular interactions (e.g., electrostatic vs. van der Waals).
Visualization of Interaction Modes: Three-dimensional renderings of the primary ways in which molecules of this compound would interact with each other or with other chemical species.
Applications of 2,3 Difluoro 6 Methoxybenzyl Chloride in Advanced Organic Synthesis and Materials Science
Contribution to Catalyst Ligand Synthesis or Precursor Chemistry
The compound 2,3-Difluoro-6-methoxybenzyl chloride, while not extensively documented in dedicated studies for catalyst ligand synthesis, holds significant potential as a precursor in the development of specialized ligands for catalysis. Its utility stems from the reactivity of the benzylic chloride group, which allows for its incorporation into various ligand scaffolds. The presence of fluoro and methoxy (B1213986) substituents on the aromatic ring provides a means to electronically tune the properties of the resulting ligands, thereby influencing the activity and selectivity of the corresponding metal catalysts.
The primary routes through which this compound can contribute to catalyst chemistry are in the synthesis of N-heterocyclic carbene (NHC) precursors and phosphine (B1218219) ligands. These two classes of ligands are pivotal in modern organic synthesis and materials science, finding application in a wide array of catalytic transformations.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
N-heterocyclic carbenes have emerged as a versatile class of ligands for transition metal catalysis, owing to their strong σ-donating properties and steric tunability. The synthesis of NHC precursors, typically imidazolium (B1220033) or benzimidazolium salts, often involves the N-alkylation of an appropriate heterocyclic amine with an alkyl halide. Substituted benzyl (B1604629) chlorides are ideal candidates for this reaction. nih.govresearchgate.netosti.gov
The 2,3-difluoro-6-methoxybenzyl group can be introduced into an NHC framework by reacting this compound with an N-heterocyclic compound such as imidazole (B134444) or its derivatives. This reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the heterocycle displaces the chloride ion from the benzylic carbon. The resulting product is an N-benzylated imidazolium salt, which is a direct precursor to the corresponding NHC ligand. vjs.ac.vn
The general synthetic scheme for the preparation of an N-(2,3-Difluoro-6-methoxybenzyl)imidazolium chloride precursor is outlined below:
Table 1: Hypothetical Synthesis of an NHC Precursor from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Imidazole | 1-(2,3-Difluoro-6-methoxybenzyl)-3-alkyl-imidazolium chloride | N-alkylation |
The electronic properties of the resulting NHC ligand would be influenced by the substituents on the benzyl group. The two fluorine atoms are strongly electron-withdrawing, which would decrease the electron density on the benzyl group and, by extension, on the nitrogen atom of the imidazole ring. This electronic effect can modulate the σ-donating ability of the NHC ligand, which in turn affects the stability and reactivity of the metal-NHC complex. researchgate.netnih.govresearchgate.netorganic-chemistry.org Conversely, the methoxy group is electron-donating, which could partially offset the effect of the fluorine atoms. This electronic interplay allows for the fine-tuning of the ligand's properties for specific catalytic applications.
Synthesis of Phosphine Ligand Precursors
Phosphine ligands are another cornerstone of homogeneous catalysis. Similar to NHC precursors, phosphonium (B103445) salts are common precursors to phosphine ligands. These salts can be readily synthesized by the reaction of a phosphine, such as triphenylphosphine (B44618), with an alkyl halide. biomedres.ustandfonline.comnih.govorganic-chemistry.org
The reaction of this compound with triphenylphosphine would yield a (2,3-Difluoro-6-methoxybenzyl)triphenylphosphonium chloride salt. This phosphonium salt can then be used in various ways, for example, as a precursor for the generation of ylides for Wittig reactions or, after further transformations, as a phosphine ligand for transition metal catalysis.
Table 2: Hypothetical Synthesis of a Phosphonium Salt from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Triphenylphosphine | (2,3-Difluoro-6-methoxybenzyl)triphenylphosphonium chloride | Quaternization |
The electronic influence of the 2,3-difluoro-6-methoxybenzyl group on the properties of a phosphine ligand is also a significant consideration. The electron-withdrawing fluorine atoms can impact the electron density at the phosphorus center, thereby affecting the ligand's donor-acceptor properties and its coordination to a metal center. The ability to modulate these electronic properties through the use of substituted benzyl groups is a key strategy in the design of new and improved catalysts.
Emerging Research Avenues and Future Prospects for 2,3 Difluoro 6 Methoxybenzyl Chloride
Development of Green Chemistry Approaches for its Synthesis and Transformations
A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact and enhance safety. For a compound like 2,3-Difluoro-6-methoxybenzyl chloride, this involves reimagining its synthesis—typically from the corresponding benzyl (B1604629) alcohol—and subsequent reactions to reduce waste, avoid hazardous reagents, and lower energy consumption. mdpi.comgoogle.com
Solvent-Free Reactions and Renewable Solvent Systems
Traditional methods for the synthesis of benzyl chlorides often rely on conventional organic solvents, which contribute to volatile organic compound (VOC) emissions. rsc.org Research is now moving towards two primary green alternatives: eliminating solvents altogether or replacing them with renewable, biodegradable options.
Solvent-Free Reactions: Performing reactions in a solvent-free or "neat" environment represents a significant step in green chemistry. For the synthesis of benzyl chlorides, this could involve reacting the precursor, 2,3-Difluoro-6-methoxybenzyl alcohol, with a chlorinating agent under solid-state conditions or by simple grinding of reactants. cmu.edu Such methods can lead to higher atom economy, reduced waste, and simplified product purification. researchgate.net For instance, the benzylation of alcohols has been successfully carried out with benzyl bromides and solid potassium hydroxide (B78521) pellets without any solvent, a technique that could be adapted for chlorination. ias.ac.in
Renewable Solvent Systems: When a solvent is necessary, the focus shifts to greener alternatives derived from renewable feedstocks. youtube.com These solvents are designed to be less toxic and readily biodegradable. Dihydrolevoglucosenone, known as Cyrene™, is a prominent example, derived from cellulose (B213188) in a two-step process. researchgate.netrsc.orgmdpi.com It is considered a sustainable substitute for polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). mdpi.com Other bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), often derived from corn cobs, and various forms of ethanol (B145695) also serve as effective, greener replacements for traditional solvents in many synthetic applications. youtube.com
| Solvent | Source | Key Advantages | Potential Application for Synthesis |
|---|---|---|---|
| Cyrene™ | Cellulose (biomass) researchgate.net | Biodegradable, non-toxic, high polarity rsc.org | Replacement for DMF/NMP in substitution reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Corn cobs, bagasse youtube.com | Renewable, lower toxicity than THF/DCM youtube.com | Alternative to chlorinated solvents for chlorination. |
| Ethanol | Fermentation of biomass youtube.com | Renewable, low toxicity, biodegradable youtube.com | Greener medium for various synthetic steps. |
| Water | Natural | Non-toxic, non-flammable, abundant youtube.com | Use in biphasic systems or with phase-transfer catalysts. |
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of this compound from its corresponding alcohol can be significantly improved using catalytic methods that avoid stoichiometric amounts of harsh reagents.
Various catalysts have been shown to be effective for the chlorination of benzylic alcohols. organic-chemistry.org For example, systems using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) facilitate rapid and selective chlorination under neutral conditions. organic-chemistry.org Other approaches employ metal halide Lewis acids or Indium(III) chloride (InCl₃) to activate the alcohol for substitution. organic-chemistry.org Photocatalysis, using a combination of a safe chlorine source like N-chlorosuccinimide (NCS) and a photocatalyst under visible light, offers a mild and scalable method for benzylic C-H chlorination. organic-chemistry.org The use of phase-transfer catalysts can also enhance reaction rates and yields, particularly in biphasic systems involving aqueous and organic layers, which aligns with green principles by potentially allowing the use of water as a solvent. iau.ir
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing. mdpi.com It involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology offers significant advantages for the synthesis of intermediates like this compound, including enhanced safety, improved yield, and easier scalability. nih.govgoogle.com
The synthesis of benzyl chlorides from benzyl alcohols using corrosive reagents like hydrochloric acid can be managed more safely in a flow system. nih.gov The small reactor volume minimizes the amount of hazardous material present at any given time. Furthermore, superheating the reaction mixture above the solvent's boiling point becomes feasible by applying back pressure, which can dramatically increase reaction rates. nih.gov For instance, the continuous flow synthesis of benzyl chloride from benzyl alcohol and hydrochloric acid has been achieved at 120°C with a residence time of just 15 minutes. nih.gov Photochemical reactions, such as the selective monochlorination of fluorotoluene, have also been successfully scaled up using continuous flow reactors, demonstrating the potential for precise control over product selectivity. vapourtec.com
| Parameter | Batch Processing | Flow Chemistry | Advantage for Benzyl Chloride Synthesis |
|---|---|---|---|
| Safety | Large reactor volumes, potential for thermal runaway. | Small reaction volumes, superior heat transfer. nih.gov | Safer handling of exothermic reactions and hazardous reagents. |
| Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and time. mdpi.com | Improved selectivity and reduced byproduct formation. |
| Scalability | Complex and often requires re-optimization. | Achieved by running the system for a longer duration. vapourtec.com | Seamless transition from laboratory to industrial production. |
| Reaction Rate | Limited by boiling point at atmospheric pressure. | Can operate at elevated temperatures and pressures. nih.gov | Significant acceleration of reaction rates. |
Exploration of Applications in Supramolecular Chemistry and Nanotechnology
While the primary role of this compound is as a reactive intermediate, the unique electronic properties imparted by its fluorine and methoxy (B1213986) substituents open up possibilities for its derivatives in advanced materials science.
Supramolecular Chemistry: The fluorine atoms in derivatives of this compound can participate in non-covalent interactions such as halogen bonding and dipole-dipole interactions. These forces are crucial for the self-assembly of molecules into well-defined, ordered structures. For example, cyclic hosts known as cyclotriveratrylenes, used in host-guest chemistry, are synthesized from dimethoxy-substituted benzyl alcohols, which are structurally related to the precursor of the title compound. acgpubs.org The specific substitution pattern of this compound could be exploited to create novel supramolecular scaffolds with tailored cavities and binding properties.
Nanotechnology: Fluorinated building blocks are increasingly used in materials chemistry and nanotechnology. fluorochem.co.ukmolecularcloud.orgalfa-chemistry.com The incorporation of fluorine can alter properties like lipophilicity, metabolic stability, and electronic character. molecularcloud.orgnih.gov Derivatives of this compound could be used as monomers for fluorinated polymers with special properties or as functional components in nanomaterials designed for applications in electronics or medicine. alfa-chemistry.comnih.gov For instance, the high stability of the carbon-fluorine bond is a key feature in designing robust materials. nih.gov
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanisms. Advanced spectroscopic techniques, particularly when coupled with flow chemistry systems, allow for real-time, in-situ monitoring of reactions.
For the synthesis of this compound from its alcohol precursor, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. In a flow setup, the reaction mixture can pass through a specialized NMR flow cell, allowing spectra to be recorded as the reaction progresses. beilstein-journals.orgresearchgate.net This enables researchers to track the disappearance of the benzyl alcohol's benzylic proton signal (-CH₂OH) and the simultaneous appearance of the benzyl chloride's signal (-CH₂Cl), providing a direct measure of conversion over time. acs.org This data is invaluable for determining reaction rates, identifying transient intermediates, and optimizing conditions to maximize yield and minimize impurities. masterorganicchemistry.comchemistrysteps.comlibretexts.orgcolorado.edujove.com
Predictive Design of Novel Derivatives with Tailored Reactivity or Selectivity through Computational Chemistry
Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and accelerating the discovery of new molecules. rsc.org Techniques like Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of this compound and its potential derivatives. nih.govmdpi.com
By calculating properties such as frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps, chemists can predict how changes in the substitution pattern on the aromatic ring will affect the compound's reactivity in nucleophilic substitution reactions. mdpi.comresearchgate.net For example, computational studies can elucidate whether electron-donating or electron-withdrawing groups at specific positions would increase or decrease the reaction rate. researchgate.net This predictive power allows for the rational design of new derivatives with fine-tuned reactivity or selectivity for specific applications, saving significant time and resources in the laboratory. nih.gov
Expansion into Unexplored Domains of Chemical Research
The exploration of this compound and its derivatives has the potential to open new frontiers in several areas of chemical science, primarily driven by the unique properties imparted by its fluorine and methoxy substituents.
Medicinal Chemistry: The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. chemrxiv.org The 2,3-difluoro-6-methoxyphenyl moiety can be incorporated into various molecular frameworks to create novel therapeutic agents. The specific substitution pattern may lead to unique interactions with biological targets. Research in this area could focus on synthesizing libraries of compounds for screening against a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The methoxy group, also prevalent in many bioactive compounds, can influence receptor binding and pharmacokinetic properties.
Agrochemicals: Similar to medicinal chemistry, the presence of fluorine in agrochemicals can lead to enhanced efficacy and metabolic stability. The 2,3-difluoro-6-methoxybenzyl unit could be a key building block for the development of new herbicides, insecticides, and fungicides. The unique electronic nature of the substituted phenyl ring could be exploited to design molecules that selectively target pests while being safe for non-target organisms and the environment.
Materials Science: Fluorinated organic molecules are of great interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound could serve as a monomer or a precursor for the synthesis of novel polymers and liquid crystals. The resulting materials may find applications in areas such as organic electronics (e.g., OLEDs), specialty coatings, and advanced optical films. The polarity and polarizability of the C-F bonds, combined with the influence of the methoxy group, could lead to materials with desirable dielectric properties.
Catalysis: The development of novel ligands for transition metal catalysis is a constantly evolving field. The 2,3-difluoro-6-methoxyphenyl group could be incorporated into ligand structures to fine-tune the electronic and steric properties of the resulting metal complexes. This could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. For instance, phosphine (B1218219) or N-heterocyclic carbene ligands bearing this moiety could be synthesized and evaluated in cross-coupling reactions or asymmetric catalysis.
Chemical Biology: The 2,3-difluoro-6-methoxyphenyl group can be used as a chemical probe to study biological systems. Its unique spectroscopic signature (e.g., in ¹⁹F NMR) could allow for the monitoring of its interactions with biomolecules. Furthermore, its incorporation into peptides or other biopolymers could be used to study their structure and function.
The table below summarizes the potential research domains and the hypothesized impact of the 2,3-difluoro-6-methoxybenzyl moiety.
| Research Domain | Potential Application/Impact of the 2,3-Difluoro-6-methoxybenzyl Moiety |
| Medicinal Chemistry | - Enhanced metabolic stability and binding affinity of drug candidates.- Unique interactions with biological targets due to specific substitution pattern. |
| Agrochemicals | - Development of new herbicides, insecticides, and fungicides with improved efficacy.- Potential for selective targeting of pests. |
| Materials Science | - Synthesis of novel polymers and liquid crystals with high thermal stability and unique optoelectronic properties.- Development of materials with tailored dielectric properties. |
| Catalysis | - Fine-tuning of electronic and steric properties of metal-ligand complexes.- Potential for catalysts with enhanced activity and selectivity. |
| Chemical Biology | - Use as a ¹⁹F NMR probe to study biomolecular interactions.- Modification of biopolymers to study structure and function. |
While the full potential of this compound is yet to be realized, its unique structural features make it a highly promising building block for future chemical research. Further investigation into its synthesis, reactivity, and application in these unexplored domains is warranted and could lead to significant scientific advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
